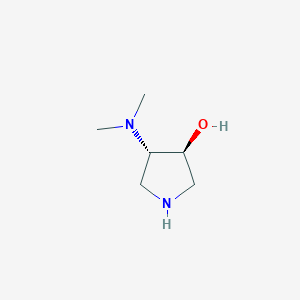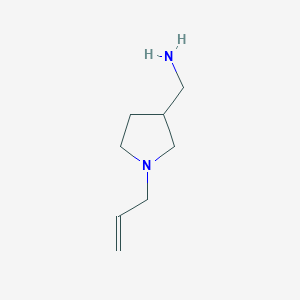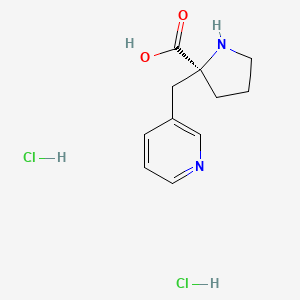
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of “(S)-a-(3-Pyridinylmethyl)proline” involves the use of a dithiophosphoric acid that sequentially acts as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic C(sp3)−H bonds .
Molecular Structure Analysis
The molecular structure of related compounds such as “3-Pyridinylmethyl” has been reported. It has a molecular formula of C6H6N with an average mass of 92.118 Da and a mono-isotopic mass of 92.050026 Da .
Chemical Reactions Analysis
The chemical reactions involving related compounds like pyridinyl radicals have been studied. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “3-Pyridinylmethyl” have been reported. It is a neutral radical with a molecular formula of C6H6N .
Applications De Recherche Scientifique
Synthesis and Molecular Properties
- The synthesis of proline derivatives, including fluoro-hydroxyprolines, demonstrates significant effects on molecular recognition by biological systems, affecting the stereochemistry and functional capabilities of these molecules. Such chemical modifications can influence the binding to biological targets, like the VHL E3 ligase, which recognizes specific proline modifications for targeted protein degradation (Testa et al., 2018).
Enzymatic and Structural Implications
- Proline racemase studies illuminate the enzyme's mechanism, highlighting the significance of proline's stereochemical configuration in enzymatic processes (Rudnick & Abeles, 1975).
- Research into proline's role in alpha-helices and beta-sheet structures of proteins demonstrates its unique influence on protein conformation and stability, contributing to understanding protein folding and structure (Li et al., 1996).
Catalysis and Chemical Reactions
- Proline derivatives have been explored for their catalytic roles in organic synthesis, such as C-3 functionalization via palladium-catalyzed reactions, demonstrating the versatility of proline in facilitating stereospecific and regioselective chemical transformations (Affron et al., 2014).
Interaction with Biological Molecules
- The interaction between proline-rich proteins and polyphenols, which affects the taste and nutritional value of foods, highlights proline's significance in food science and nutrition (Murray et al., 1994).
Stress Response in Plants
- Proline's role in osmotic stress response in plants, particularly in mechanisms of proline biosynthesis and accumulation under stress conditions, underscores its importance in plant biology and agricultural research (Hu et al., 1992).
Propriétés
IUPAC Name |
(2S)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRDSHUHXUYTRA-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(3-pyridinylmethyl)-proline-2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



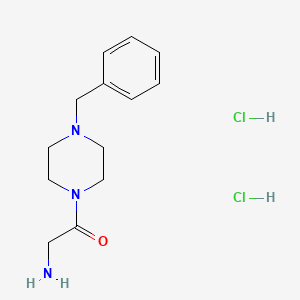
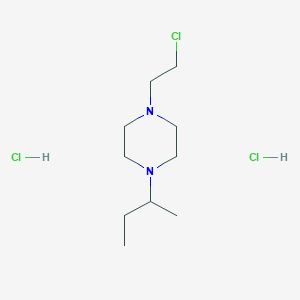
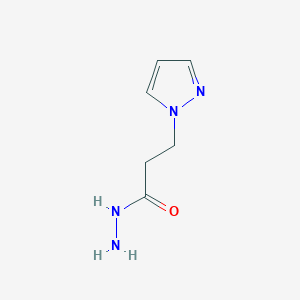
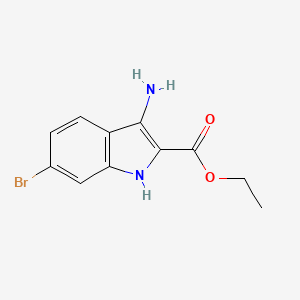
![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)
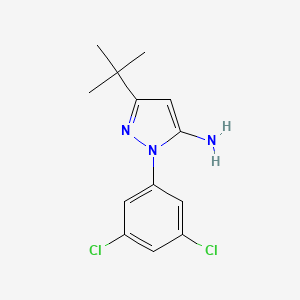
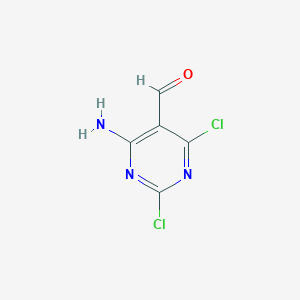
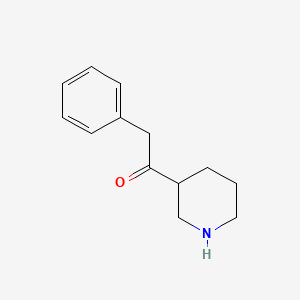
![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
